molecular formula C4H8O2 B1276673 (S)-3-Butene-1,2-diol CAS No. 62214-39-5

(S)-3-Butene-1,2-diol

Cat. No. B1276673
CAS RN: 62214-39-5
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-BYPYZUCNSA-N
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Description

(S)-3-Butene-1,2-diol, also known as (S)-3-hydroxybutane-1,2-diol, is a chiral hydroxy-diol that is found in a number of natural products and is used in a variety of synthetic applications. It is a valuable and versatile building block for the synthesis of a variety of compounds and is used in a range of areas such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Palladium-Catalyzed Synthesis and Heck Reactions

(S)-3-Butene-1,2-diol is effectively synthesized through a palladium-catalyzed dynamic kinetic asymmetric transformation, leading to its high enantiomeric purity. This method, which uses water as a co-solvent, has been optimized to require minimal catalyst concentration while maintaining high yield and enantiomeric excess. The synthesized (S)-3-Butene-1,2-diol can then be used in Heck reactions with various coupling partners. These reactions are sensitive to the electronic nature of the diol, which impacts the maintenance of its enantiopurity (Cheeseman et al., 2004).

Biobased Production from Erythritol

A continuous flow strategy has been developed for the biobased production of (S)-3-Butene-1,2-diol from erythritol, employing the deoxydehydration (DODH) process. This strategy is notable for its versatility, tunability, and robustness. It allows the production of either 3-butene-1,2-diol or butadiene with high selectivity and yield, depending on the DODH reagent/substrate ratio and process parameters. Furthermore, 3-Butene-1,2-diol can be converted into vinyl ethylene carbonate, an important industrial building block, through a carbonation step using a supported organocatalyst (Tshibalonza et al., 2018).

Gas Chromatographic Analysis in Biomonitoring

3-Butene-1,2-diol is identified as a metabolite in urine samples following exposure to 1,3-butadiene. A robust analytical method involving liquid-liquid extraction and gas chromatographic analysis has been developed. This method is significant for its high extraction efficiency and precision, making it suitable for biomonitoring purposes (Anttinen-Klemetti et al., 1999).

Nitrile Oxide Cycloadditions

(S)-3-Butene-1,2-diol and its derivatives have been studied in the context of nitrile oxide cycloadditions, showing varying degrees of erythro selectivity. This research provides insights into the reaction mechanisms and potential applications in organic synthesis (Jäger et al., 1983).

Oxidation by Alcohol Dehydrogenase

The oxidation of (S)-3-Butene-1,2-diol by alcohol dehydrogenase (ADH) has been characterized, revealing stereoselective oxidation with the formation of specific metabolites. Understanding this oxidation process is crucial for comprehending the metabolism and potential toxicity of compounds like 1,3-butadiene (Kemper & Elfarra, 1996).

Downstream Processing of Biologically Produced Diols

The recovery and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth are explored. This research is crucial for the efficient and cost-effective production of these compounds, which are used in various industrial applications (Xiu & Zeng, 2008).

properties

IUPAC Name

(2S)-but-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016476
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Butene-1,2-diol

CAS RN

62214-39-5
Record name 3-Butene-1,2-diol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Butene-1,2-diol
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Record name 3-BUTENE-1,2-DIOL, (2S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research paper focuses on using (2S,5S)-3-hexene-1,2,5,6-tetraol as a starting material that can be transformed into compounds structurally similar to those derived from (S)-3-butene-1,2-diol through a series of reactions, including ring-closing metathesis. This implies that (2S,5S)-3-hexene-1,2,5,6-tetraol can effectively act as a surrogate for (S)-3-butene-1,2-diol in specific chemical syntheses [].

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